(R)-1-Methylmephenytoin

Pharmaceutical Analysis Impurity Profiling Indacaterol

(R)-1-Methylmephenytoin (CAS 201606-44-2) is a chiral, dimethylated hydantoin derivative belonging to the class of imidazolidinediones. It is structurally related to the anticonvulsant mephenytoin but distinct in its specific stereochemistry and methylation pattern.

Molecular Formula C13H16N2O2
Molecular Weight 232.283
CAS No. 201606-44-2
Cat. No. B561729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Methylmephenytoin
CAS201606-44-2
Synonyms[(R)-1,3-Dimethyl-5-Ethyl-5-phenylhydantoin]; _x000B_(R)-5-Ethyl-1,3-dimethyl-5-phenyl-2,4-imidazolidinedione
Molecular FormulaC13H16N2O2
Molecular Weight232.283
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2
InChIInChI=1S/C13H16N2O2/c1-4-13(10-8-6-5-7-9-10)11(16)14(2)12(17)15(13)3/h5-9H,4H2,1-3H3/t13-/m1/s1
InChIKeyUOKWEFNDJRRNST-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (R)-1-Methylmephenytoin (CAS 201606-44-2) for Scientific Procurement


(R)-1-Methylmephenytoin (CAS 201606-44-2) is a chiral, dimethylated hydantoin derivative belonging to the class of imidazolidinediones. It is structurally related to the anticonvulsant mephenytoin but distinct in its specific stereochemistry and methylation pattern. While mephenytoin has historical use as a CYP2C19 phenotyping probe, (R)-1-Methylmephenytoin's primary cited application in contemporary research is as a reference standard for pharmaceutical impurity analysis, specifically for indacaterol . Its procurement is driven by the need for a highly specific, single-enantiomer compound, rather than broad biological activity.

Why Generic Mephenytoin or Racemic Mixtures Cannot Substitute for (R)-1-Methylmephenytoin (CAS 201606-44-2)


Substituting (R)-1-Methylmephenytoin with generic mephenytoin, other hydantoins, or even racemic mixtures is scientifically invalid. The compound's procurement value is anchored in its precise identity as a single (R)-enantiomer with a specific 1,3-dimethyl substitution pattern. Generic mephenytoin is a mixture of (R) and (S) enantiomers and is predominantly 3-methyl substituted. These structural differences lead to divergent metabolic pathways and critically, a different chemical identity, making it useless as a specific impurity marker for indacaterol . Furthermore, the distinct methylation pattern alters its pharmacokinetic profile, as historical data shows that racemic dimethylnirvanol is demethylated to nirvanol , a pathway not directly mirrored by mono-methylated mephenytoin.

Quantifiable Differentiation Evidence for (R)-1-Methylmephenytoin (CAS 201606-44-2)


Specificity as an Indacaterol Impurity Reference Standard vs. Non-Impurity Analogs

The compound's key differentiator is its cataloged identity as a specific impurity reference standard for the drug indacaterol. Unlike general hydantoin derivatives or racemic mephenytoin, (R)-1-Methylmephenytoin is explicitly listed in chemical supply chains and impurity databases for this purpose . This is a binary differentiator: alternative compounds are not designated as this specific impurity marker. The quantitative metric is purity, with commercial suppliers reporting a standard purity of 98% .

Pharmaceutical Analysis Impurity Profiling Indacaterol

Metabolic Pathway Divergence: Dimethylated vs. Mono-Methylated Hydantoins

The metabolic fate of (R)-1-Methylmephenytoin (a 1,3-dimethyl derivative) differs fundamentally from clinically used mephenytoin (a 3-methyl derivative). While (R)-mephenytoin is N-demethylated to nirvanol, historical data on its dimethylated counterpart shows it is also converted in large part to nirvanol by N-demethylation, but the presence of two methyl groups alters the kinetics and potentially the enzyme specificity . This contrasts with the well-characterized CYP2C19-mediated para-hydroxylation of (S)-mephenytoin .

Drug Metabolism Pharmacokinetics Enzyme Specificity

Core Application Scenarios for (R)-1-Methylmephenytoin (CAS 201606-44-2)


Use as a Certified Impurity Reference Standard in Indacaterol Drug Product Analysis

The primary, and most defensible, application for (R)-1-Methylmephenytoin is as an analytical reference standard for identifying and quantifying a specific process-related impurity in indacaterol, a long-acting beta-agonist for COPD. This use is confirmed by its explicit designation in chemical databases . Procurement for this purpose is non-negotiable, as no other compound fulfills this exact chemical identity requirement.

Investigational Probe for Altered Hydantoin Pharmacokinetics

For basic pharmacological research, (R)-1-Methylmephenytoin serves as an investigational tool to study the impact of N-methylation on hydantoin pharmacokinetics. Its established metabolic conversion to nirvanol via N-demethylation provides a foundation for comparative metabolic studies against mono-methylated mephenytoin, which is metabolized by a different pathway [REFS-2, REFS-3]. This scenario is suitable for academic labs studying structure-metabolism relationships.

Chiral Chromatography Method Development and Validation

Given its defined stereochemistry as a single (R)-enantiomer and reported melting point of 89-90°C , (R)-1-Methylmephenytoin is suitable for use as a system suitability standard in chiral HPLC or GC method development. This application leverages its physical properties for enantiomeric resolution method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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